3-(1-Methylpiperidin-4-yl)propan-1-ol
Overview
Description
“3-(1-Methylpiperidin-4-yl)propan-1-ol” is a chemical compound with the CAS Number: 7037-30-1 . It has a molecular weight of 157.26 g/mol . The IUPAC name for this compound is 3-(1-methyl-4-piperidinyl)-1-propanol . It is a potent and selective inhibitor of the protein kinase activity of Pim1 . It inhibits the phosphorylation of Pim1 at its optimal binding site, leading to cellular apoptosis .
Molecular Structure Analysis
The InChI code for “3-(1-Methylpiperidin-4-yl)propan-1-ol” is 1S/C9H19NO/c1-10-6-4-9(5-7-10)3-2-8-11/h9,11H,2-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“3-(1-Methylpiperidin-4-yl)propan-1-ol” is a liquid at room temperature .Scientific Research Applications
Pharmaceutical Research: Synthesis of Therapeutic Agents
3-(1-Methylpiperidin-4-yl)propan-1-ol is a compound that can be utilized in the synthesis of various therapeutic agents. Its structure is amenable to modifications that can lead to the development of new drugs with potential applications in treating neurological disorders due to its piperidine core, a common motif in pharmacologically active compounds .
Material Science: Development of Organic Semiconductors
In material science, this compound’s unique structure could be explored for the development of organic semiconductors. The piperidine ring might interact with other organic molecules to create materials with desirable electronic properties for use in solar cells or light-emitting diodes (LEDs) .
Chemical Synthesis: Chiral Building Blocks
The chiral nature of 3-(1-Methylpiperidin-4-yl)propan-1-ol makes it a valuable building block in chemical synthesis. It can be used to introduce chirality into synthetic pathways, which is crucial for creating enantiomerically pure substances, often required for biological activity .
Analytical Chemistry: Chromatography Standards
This compound can serve as a standard in chromatographic analysis due to its well-defined physical and chemical properties. It could be used to calibrate instruments or as a reference compound in the qualitative and quantitative analysis of complex mixtures .
Life Sciences: Neurotransmitter Research
Given its structural similarity to known neurotransmitters, 3-(1-Methylpiperidin-4-yl)propan-1-ol could be used in life sciences research to study neurotransmitter pathways and receptors. It may act as an agonist or antagonist, providing insights into nervous system functioning .
Environmental Science: Pollutant Degradation Studies
Researchers could investigate the use of 3-(1-Methylpiperidin-4-yl)propan-1-ol in the degradation of environmental pollutants. Its chemical structure may interact with pollutants, aiding in their breakdown and analysis .
Biochemistry: Enzyme Inhibition Studies
The compound’s potential to act as an enzyme inhibitor can be explored in biochemistry. It could provide a model for studying enzyme kinetics and developing new inhibitors that could regulate metabolic pathways or treat diseases .
Nanotechnology: Nanocarrier Systems
In nanotechnology, 3-(1-Methylpiperidin-4-yl)propan-1-ol could be investigated for its ability to form nanocarrier systems. These systems can be used for targeted drug delivery, especially in cancer therapy, where precision and efficacy are paramount .
Mechanism of Action
Target of Action
The primary target of 3-(1-Methylpiperidin-4-yl)propan-1-ol is the protein kinase Pim1 . Pim1 is a serine/threonine kinase involved in cell survival and proliferation .
Mode of Action
3-(1-Methylpiperidin-4-yl)propan-1-ol acts as a potent and selective inhibitor of the protein kinase activity of Pim1 . It inhibits the phosphorylation of Pim1 at its optimal binding site .
Result of Action
The inhibition of Pim1 kinase activity by 3-(1-Methylpiperidin-4-yl)propan-1-ol leads to cellular apoptosis . It has been shown to inhibit the growth of human tumor cells in vivo, as well as inhibiting cell proliferation in vitro . It also has a strong inhibitory effect on the kinase activity of Pim2 in vitro .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation respectively .
properties
IUPAC Name |
3-(1-methylpiperidin-4-yl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-10-6-4-9(5-7-10)3-2-8-11/h9,11H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRYQOHCDCTGHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20573862 | |
Record name | 3-(1-Methylpiperidin-4-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20573862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7037-30-1 | |
Record name | 3-(1-Methylpiperidin-4-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20573862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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